Predicted Antineoplastic and DNA Synthesis Inhibitor Profile vs. In-Class Marine Compounds
In silico prediction using PASS (Prediction of Activity Spectra for Substances) software, as reported in a marine drug screening study, estimates N-cyclopentyl-2-furamide to possess a high probability of being a DNA synthesis inhibitor (Pa = 0.991) and an apoptosis agonist/antineoplastic agent (Pa = 0.979/0.961) [1]. While these are class-level inferences, they differentiate the compound from a baseline of 'inactive' in these specific computational models, providing a rationale for its inclusion in oncology-focused screening libraries over untested furan derivatives.
| Evidence Dimension | Probability of Activity (Pa) for DNA Synthesis Inhibition and Antineoplastic Activity |
|---|---|
| Target Compound Data | DNA Synthesis Inhibitor: Pa = 0.991; Antineoplastic: Pa = 0.961 |
| Comparator Or Baseline | Baseline threshold for significance: Pa > 0.5 (i.e., 0.500) |
| Quantified Difference | +0.491 (DNA synthesis); +0.461 (Antineoplastic) |
| Conditions | PASS in silico prediction model based on structure-activity relationships of known compounds from the MARINLIT database; reported in the context of a marine fungal metabolite screening study [1]. |
Why This Matters
This computational evidence suggests a higher likelihood of hitting oncology-relevant pathways (DNA synthesis, apoptosis) compared to a random furamide scaffold, guiding procurement for targeted screening libraries.
- [1] El-Demerdash, A., et al. (2022). Chemical Diversity and Biological Activities of Marine-Derived Fungal Metabolites. Marine Drugs, 20(5), 292. Table 1 (Compound 1). View Source
